

# Total Synthesis of (±)-Diinsininone: A Detailed Methodological Overview

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For Researchers, Scientists, and Drug Development Professionals

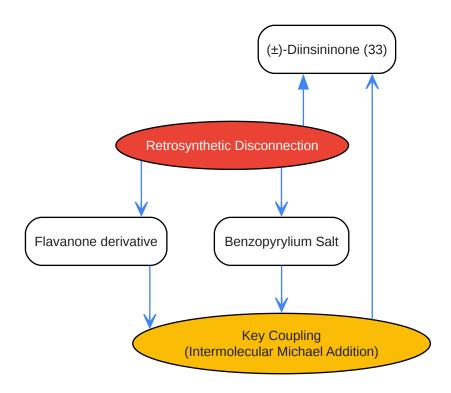
This document provides a detailed account of the total synthesis of (±)-**Diinsinin**one, the aglycone of the natural product **Diinsinin**. The methodology presented is based on the work of Selenski and Pettus, who reported the first construction of this proanthocyanidin type-A compound.[1] **Diinsinin** and its aglycone are of significant interest due to their potential health benefits, including antioxidant and antihyperglycemic properties.[2] This application note aims to provide researchers with a comprehensive understanding of the synthetic strategy, key experimental protocols, and quantitative data to facilitate further research and development in this area.

## **Synthetic Strategy and Retrosynthesis**

The total synthesis of (±)-**Diinsinin**one hinges on a key coupling reaction between a benzopyrylium salt and a flavanone. This approach mimics a plausible biosynthetic pathway. The retrosynthetic analysis reveals a convergent strategy, where two advanced intermediates are synthesized separately and then combined to form the core structure of **Diinsinin**one.

The key disconnection points in the retrosynthesis of (±)-**Diinsinin**one (33) are the C-C and C-O bonds that form the characteristic [3.3.1]-bicyclic ketal core. This leads back to two main building blocks: a flavanone derivative and a benzopyrylium salt.





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Caption: Retrosynthetic analysis of (±)-Diinsininone.

The forward synthesis, therefore, involves the preparation of the requisite flavanone and benzopyrylium salt precursors, followed by their strategic coupling to construct the target molecule.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for the synthesis of crucial intermediates and the final product, (±)-**Diinsinin**one, as reported by Selenski and Pettus.



Step	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Phloroglucinol (23)	2,4,6- Triacetoxybenzal dehyde (24)	K <sub>2</sub> CO <sub>3</sub> , Ac <sub>2</sub> O, Et <sub>2</sub> O, overnight	80
2	Naringenin (9)	Eriodictyol (10)	2-lodoxybenzoic acid (IBX), followed by reductive work- up	-
3	2,4,6- Triacetoxybenzal dehyde (24)	Luteolinidin Chloride (27)	Hydroxyacetoph enone, HCI/MeOH, 0 °C to rt	65-70
4	Luteolinidin Chloride (27)	(±)-Diinsininone (33)	Flavanone derivative, coupling reaction	-

Yields are based on the reported values in the literature.[1][2] The yield for the conversion of naringenin to eriodictyol and the final coupling step to yield (±)-**Diinsinin**one were not explicitly available in the provided search results.

## **Key Experimental Protocols**

This section provides detailed methodologies for the key steps in the total synthesis of (±)-**Diinsinin**one.

## Protocol 1: Synthesis of 2,4,6-Triacetoxybenzaldehyde (24)

This protocol describes the preparation of a key benzaldehyde intermediate.

Materials:



- Phloroglucinol (23)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetic anhydride (Ac<sub>2</sub>O)
- Diethyl ether (Et<sub>2</sub>O)
- Phosphorus pentoxide (P2O5) for dehydration of phenol if necessary
- Flame-dried flask with a stir bar
- · Nitrogen line

#### Procedure:

- To a flame-dried flask equipped with a stir bar and under a nitrogen atmosphere, add phloroglucinol (23) (2.58 g, 1 equiv). If necessary, ensure the starting material is dry by dehydrating with P<sub>2</sub>O<sub>5</sub>.
- Add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (8.41 g, 3.6 equiv) to the flask.
- Add acetic anhydride (Ac<sub>2</sub>O) (16.8 mL, 11 equiv) and diethyl ether (Et<sub>2</sub>O) to achieve a 0.15
  M solution with respect to the phenol.
- Stir the reaction mixture overnight at room temperature.
- After the reaction is complete, filter the mixture to remove solid residues.
- Concentrate the filtrate under reduced pressure to afford the desired product, 2,4,6-triacetoxybenzaldehyde (24).
- The reported yield for this step is 80%.[2]

## **Protocol 2: Synthesis of Luteolinidin Chloride (27)**

This protocol details the formation of the benzopyrylium salt intermediate.

#### Materials:



- 2,4,6-Triacetoxybenzaldehyde (24)
- Appropriate hydroxyacetophenone (e.g., 25 or 26)
- Saturated hydrochloric acid solution in methanol (HCI/MeOH)
- Diethyl ether (Et<sub>2</sub>O)

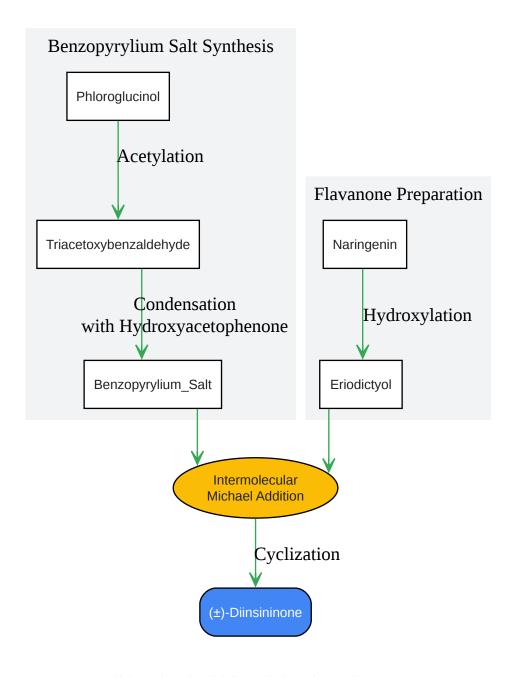
#### Procedure:

- Prepare a solution of the hydroxyacetophenone in methanol.
- In a separate flask, dissolve 2,4,6-triacetoxybenzaldehyde (24) (0.43 g, 1 equiv) in methanol to a concentration of 0.06 M.
- Cool the hydroxyacetophenone solution to 0 °C.
- Add the solution of aldehyde (24) dropwise to the cooled hydroxyacetophenone solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature for a few minutes.
- Evaporate the solvent to dryness.
- Vigorously stir the resulting residue in diethyl ether (Et<sub>2</sub>O).
- Collect the crude product by filtration and wash with diethyl ether.
- Recrystallize the pure product from a methanol-hydrochloric acid (95:5) mixture.
- The reported yields for the formation of benzopyrylium salts 27 and 28 are 65% and 70%, respectively.

## **Synthetic Workflow and Signaling Pathways**

The overall workflow for the synthesis of  $(\pm)$ -**Diinsinin**one can be visualized as a convergent process.





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Caption: Synthetic workflow for (±)-**Diinsinin**one.

The synthesis of **Diinsinin**one represents a significant achievement in natural product synthesis, providing a robust strategy for accessing complex proanthocyanidin type-A structures. The methodologies and data presented here offer a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug discovery. Further optimization of the coupling reaction and the synthesis of the flavanone component could lead to a more efficient and scalable total synthesis of **Diinsinin** and its analogs.



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### References

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